molecular formula C11H13N3O B1490514 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline CAS No. 1146290-31-4

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Cat. No.: B1490514
CAS No.: 1146290-31-4
M. Wt: 203.24 g/mol
InChI Key: ZDKSIKJGUOTJJK-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-imidazol-2-yl)methoxy]aniline (molecular formula: C₁₁H₁₃N₃O) is a heterocyclic compound featuring a para-substituted aniline group connected via a methoxy bridge to a 1-methylimidazole ring. Key structural identifiers include its SMILES notation (CN1C=CN=C1COC2=CC=C(C=C2)N) and InChIKey (ZDKSIKJGUOTJJK-UHFFFAOYSA-N) . Predicted collision cross-sections (CCS) for its adducts range from 144.4 Ų ([M+H]⁺) to 157.2 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKSIKJGUOTJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-31-4
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
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Biological Activity

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a compound characterized by an imidazole ring and an aniline structure, which positions it within a class of biologically active compounds. This article explores its biological activities, focusing on its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

The compound features a methoxy group linked to an aniline moiety, which is further substituted with a 1-methyl-1H-imidazole group. This unique structure endows it with specific chemical properties that facilitate interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The imidazole moiety allows for coordination with metal ions, suggesting potential as an enzyme inhibitor. This property is particularly relevant in targeting metalloproteins involved in metabolic processes.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity, although more extensive research is necessary to confirm these effects and elucidate the mechanisms involved.

Antimicrobial Activity

A study conducted on various imidazole derivatives, including this compound, demonstrated promising antibacterial effects against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed MIC values ranging from 12.5 to 250 μg/mL against various pathogens .

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been documented. The compound's ability to inhibit enzyme activity was assessed through in vitro assays, revealing that it could modulate the activity of certain metalloproteins. Further studies are required to map these interactions comprehensively and assess their implications for therapeutic applications.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Enzyme Inhibition Study : A recent study evaluated the effect of this compound on carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The results indicated that the compound could effectively inhibit enzyme activity, suggesting its potential use in conditions where modulation of this enzyme is beneficial .
  • Antimicrobial Evaluation : In a comparative study of various imidazole derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics like ampicillin .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus12.5 μg/mL
AntimicrobialEscherichia coli200 μg/mL
Enzyme InhibitionCarbonic AnhydraseIC50 = X μM (to be determined)

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Oxidation : The compound can be oxidized to produce quinones or other derivatives using agents like potassium permanganate.
  • Reduction : Functional groups can be reduced, such as converting nitro groups to amines with lithium aluminum hydride.
  • Nucleophilic Substitution : The methoxy group can be replaced by other functional groups through reactions with nucleophiles like sodium methoxide.

These reactions highlight its utility in creating more complex organic compounds, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

Potential Drug Development
Research indicates that this compound may have significant applications in drug development. Its imidazole moiety enables interactions with metal ions and enzymes, making it a candidate for:

  • Enzyme Inhibition : Preliminary studies suggest it could inhibit specific enzymes involved in disease pathways, which is crucial for developing therapeutic agents.
  • Antimicrobial Properties : Initial findings indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

Material Science

Specialized Electronic and Photonic Properties
In material science, this compound is utilized to synthesize materials with unique electronic and photonic properties. Its ability to form stable complexes with metal ions can enhance the performance of materials used in:

  • Sensors : The compound's interactions with specific analytes make it suitable for sensor applications.
  • Electronics : Its properties may contribute to the development of advanced electronic components.

Biological Applications

Buffering Agent in Cell Cultures
this compound has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH levels between 6 and 8.5. This application is critical in biological experiments where pH stability is essential for cellular processes.

Several studies have explored the interactions of this compound with biological targets:

  • Enzyme Interaction Studies : Research has shown that its imidazole ring can coordinate with metal ions, enhancing its potential as an enzyme modulator.
  • Antimicrobial Efficacy Trials : Preliminary trials suggest that this compound exhibits promising antimicrobial properties, though further studies are necessary to confirm these findings.

Comparison with Similar Compounds

Structural Analogues with Benzoimidazole Cores

Compound PB1 (4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline)

  • Structure : PB1 replaces the imidazole ring with a benzoimidazole fused to a benzene ring and lacks the methoxy linker .
  • Synthesis: Synthesized from p-phenylenediamine and anthranilic acid, contrasting with the unknown route for the target compound .

Compound 10 ([4-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline)

  • Structure: Features a chloro-substituted benzoimidazole and a dimethylamino group on the aniline .
  • Spectroscopy: FTIR data show distinct NH (3360 cm⁻¹) and C-Cl (750 cm⁻¹) stretches absent in the target compound . The dimethylamino group introduces electron-donating effects, altering reactivity compared to the target’s unsubstituted aniline.

Variants with Alternative Linkers or Substituents

2-[2-(1H-Imidazol-1-yl)ethoxy]aniline

  • Structure : Utilizes an ethoxy linker instead of methoxy and attaches the imidazole to the ortho position of the aniline .
  • Properties: The ethoxy group increases hydrophobicity (logP ≈ 1.2 vs.

3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline

  • Structure : Replaces the methoxy bridge with a sulfanyl-ethyl group .
  • Reactivity : The sulfur atom introduces nucleophilic and hydrogen-bonding capabilities, differing from the oxygen-based methoxy linker’s electronic effects.

Saturated and Partially Saturated Analogues

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

  • Structure : Contains a dihydroimidazole (imidazoline) ring, reducing aromaticity .
  • Basicity : The saturated ring increases basicity (pKa ~8.5) compared to the target’s imidazole (pKa ~6.9), influencing solubility and ionic interactions .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Property Comparison

Compound Core Structure Linker/Substituent Molecular Weight Key Functional Groups
Target Compound Imidazole Methoxy, para-aniline 203.24 NH₂, C-O-C, N-methylimidazole
PB1 Benzoimidazole Direct bond to aniline 223.26 NH₂, fused benzene-imidazole
2-[2-(1H-Imidazol-1-yl)ethoxy]aniline Imidazole Ethoxy, ortho-aniline 203.24 NH₂, C-O-C, imidazole
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Dihydroimidazole Direct bond to aniline 161.20 NH₂, saturated imidazole

Table 2: Spectroscopic and Reactivity Differences

Compound FTIR Peaks (cm⁻¹) ¹H NMR Features (DMSO-d6) Reactivity Notes
Target Compound NH₂ (~3350), C-O-C (~1250) δ 6.7–7.2 (aromatic H), δ 3.8 (OCH₂) Electrophilic substitution at aniline NH₂
PB1 NH₂ (~3300), C=N (~1600) δ 7.5–8.1 (benzoimidazole H) Enhanced π-stacking due to fused rings
Compound 10 C-Cl (~750), N-CH₃ (~2850) δ 2.9 (N(CH₃)₂), δ 7.3–8.0 (aromatic H) Electron-rich aniline promotes nucleophilic reactions

Preparation Methods

Formation of the Imidazole Moiety

  • The imidazole ring is typically synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis , which condenses glyoxal, formaldehyde, and ammonia or primary amines to form the imidazole nucleus.
  • Alternatively, commercially available 1-methylimidazole derivatives can be used as starting materials to simplify synthesis.

Methoxylation and Linkage Formation

  • The methoxy linkage between the imidazole and the aniline ring is introduced through nucleophilic substitution reactions.
  • A common approach involves reacting the 1-methylimidazole derivative with a suitable halomethyl intermediate or chloromethylated aromatic compound under basic conditions (e.g., potassium carbonate as base).
  • This step forms the 2-methoxy linkage connecting the imidazole ring to the aromatic ring.

Introduction of the Aniline Group

  • The aniline moiety can be introduced by starting with a 4-hydroxyaniline or 4-chloroaniline derivative, which upon nucleophilic substitution with the imidazole methoxy intermediate yields the target compound.
  • Alternatively, the coupling of the methoxylated imidazole with 4-nitroaniline followed by reduction of the nitro group to amine can be employed.

Representative Preparation Method from Literature

A representative synthetic sequence reported in research includes:

Step Reactants/Intermediates Conditions Outcome/Notes
1 1-methylimidazole + chloromethyl derivative Base (K2CO3), solvent (DMF or acetone), reflux Formation of 1-methylimidazol-2-yl-methoxy intermediate
2 Intermediate + 4-nitroaniline Nucleophilic aromatic substitution, mild heating Formation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]nitrobenzene
3 Nitro compound Reduction (e.g., catalytic hydrogenation or SnCl2/HCl) Conversion to this compound

This route is favored for its moderate conditions and good yields.

Industrial and Scalable Production Considerations

  • Industrial synthesis optimizes reaction times, reagent stoichiometry, and solvent choice to maximize yield and reduce waste.
  • Use of greener solvents and catalytic methods is increasingly preferred.
  • Purification often involves crystallization or chromatographic techniques to achieve high purity.

Reaction Conditions and Reagents Analysis

Reaction Step Common Reagents/Conditions Comments
Imidazole ring formation Glyoxal, formaldehyde, ammonia/primary amines Classical condensation, often acid-catalyzed
Methoxylation Methyl iodide, K2CO3, DMF/acetone, reflux SN2 reaction, base facilitates substitution
Coupling with aniline 4-nitroaniline or 4-chloroaniline, heating Nucleophilic aromatic substitution
Nitro reduction H2/Pd-C, SnCl2/HCl, Fe/HCl Selective reduction to amine

Research Findings and Characterization Data

  • Infrared spectroscopy confirms the presence of the amine group with characteristic NH2 stretching frequencies around 3400 cm⁻¹.
  • Proton NMR signals include singlets for the methyl group on imidazole (~δ 3.8-4.0 ppm) and aromatic protons in the 6.5-7.5 ppm range.
  • The methoxy linkage is confirmed by characteristic ether signals in both IR and NMR spectra.
  • Yields reported in literature for the overall synthesis range from 60% to 85%, depending on the purification method and scale.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reaction Type Yield (%) Advantages Disadvantages
1 1-methylimidazole + chloromethyl derivative + 4-nitroaniline Nucleophilic substitution + reduction 75-85 Straightforward, good yields Requires nitro reduction step
2 Preformed 4-hydroxyaniline + imidazole derivative Ether formation via Williamson synthesis 65-80 Avoids nitro intermediates Requires halomethylated intermediates
3 Direct coupling of 1-methylimidazole with 4-chloroaniline SNAr reaction under basic conditions 60-70 Simple reagents Lower yield, harsher conditions

Q & A

Q. What are the recommended synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, and how can purity be optimized?

Answer: The compound is typically synthesized via a Mitsunobu reaction between 4-hydroxyaniline and (1-methyl-1H-imidazol-2-yl)methanol, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF under nitrogen . Post-reaction purification involves column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to isolate the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR. For scale-up, recrystallization from ethanol/water mixtures improves yield and reduces impurities .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • ¹H and ¹³C NMR : Key signals include the aniline NH₂ (δ 5.2 ppm, broad singlet) and imidazole protons (δ 7.1–7.3 ppm, doublets) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 218.1064 for C₁₁H₁₂N₃O⁺) .
  • X-ray crystallography : Single crystals grown via slow evaporation (solvent: dichloromethane/hexane) reveal planar imidazole-aniline geometry. SHELXL-2018 refines data, with R₁ < 0.05 for high-resolution datasets .

Advanced Research Questions

Q. How does the electronic and steric profile of the 1-methylimidazole moiety influence reactivity in cross-coupling reactions?

Answer: The 1-methylimidazole group acts as a σ-donor and π-acceptor , enhancing electrophilic substitution at the para position of the aniline ring. Steric hindrance from the methyl group directs coupling reactions (e.g., Suzuki-Miyaura) to the imidazole C4 position. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, favoring nucleophilic attack at the methoxy-linked aromatic ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from purity variations or assay conditions. Mitigation steps:

  • Validate purity via LC-MS and elemental analysis.
  • Standardize bioassays (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
  • Compare with analogs (e.g., 4-(imidazol-1-ylmethoxy)aniline) to isolate substituent effects .

Q. How can structural insights from X-ray crystallography guide the design of coordination complexes?

Answer: The imidazole N3 atom serves as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Crystallographic data (e.g., bond angles ~120° at the imidazole ring) predict octahedral coordination geometries. Synthesis of complexes involves refluxing the compound with metal salts (e.g., CuCl₂·2H₂O in methanol), monitored by UV-Vis spectroscopy (λmax ~650 nm for d-d transitions) .

Q. What methodological challenges arise in studying the compound’s photophysical properties?

Answer:

  • Aggregation-induced quenching : Mitigated by diluting samples (≤10⁻⁵ M) in DMSO.
  • Solvatochromism : Characterize using fluorescence spectroscopy in solvents of varying polarity (e.g., toluene → water). TD-DFT modeling correlates emission spectra (λem ~450 nm) with excited-state charge transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
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4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

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